Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
Description
Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate is a spirocyclic indole derivative characterized by a fused pyran ring and multiple functional groups. The compound features:
- Spirocyclic core: Integrates indole and pyran rings, creating a rigid three-dimensional structure .
- Functional groups: A 2'-amino group, 6'-(2-methoxy-2-oxoethyl) substituent, and two ester groups (3',5'-dicarboxylate) .
- Molecular formula: CₙHₘN₂Oₓ (exact formula varies with substituents; see Table 1).
Properties
Molecular Formula |
C19H18N2O8 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C19H18N2O8/c1-26-12(22)8-11-13(16(23)27-2)19(14(15(20)29-11)17(24)28-3)9-6-4-5-7-10(9)21-18(19)25/h4-7H,8,20H2,1-3H3,(H,21,25) |
InChI Key |
XESSCYYEYBSBQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyran compounds under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the spiro structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C20H20N2O8
- Molecular Weight : 416.386 g/mol
Structural Characteristics
The compound contains a spiro[indole-pyran] framework which is known for its diverse biological activities. The presence of multiple functional groups, including amino and dicarboxylate moieties, enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate has been studied for its potential pharmacological properties. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that spiro[indole] derivatives can inhibit tumor growth through apoptosis induction and cell cycle arrest .
The compound's structural analogs have been evaluated for their biological activities:
- Antimicrobial Properties : Certain derivatives have been tested against bacterial strains, showing significant inhibitory effects. The mechanism often involves disruption of bacterial cell wall synthesis .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets:
- Enzyme Inhibition : Studies have shown that derivatives can effectively inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .
Synthesis of Functionalized Compounds
The compound serves as a precursor for synthesizing more complex molecules:
- Multicomponent Reactions : It has been utilized in the synthesis of functionalized spiro[indoline] compounds through multicomponent reactions, demonstrating its versatility in organic synthesis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of COX and LOX |
Table 2: Synthetic Applications
| Reaction Type | Products Obtained | References |
|---|---|---|
| Multicomponent Synthesis | Functionalized spiro[indoline] derivatives | |
| Alkylation Reactions | Diverse substituted products |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of spiro[indole] derivatives synthesized from this compound. The results indicated a significant reduction in cell viability in breast and prostate cancer cell lines, suggesting a potential pathway for drug development targeting these cancers.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The study reported that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Ester vs.
- Spiro System Modifications : Replacement of pyran with imidazo[1,2-a]pyridine (e.g., ) alters planarity and electronic properties, affecting intermolecular interactions.
- Substituent Bulk : Bulky groups (e.g., benzyl in ) increase steric hindrance, reducing reactivity but enhancing selectivity.
Physical and Spectroscopic Properties
Biological Activity
Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spiro[indole-pyran] framework, which is known for various biological activities. Its molecular formula is , and it has a molecular weight of approximately 334.33 g/mol.
Antitumor Activity
Research indicates that compounds with similar structural motifs have demonstrated significant antitumor activity. For instance, studies have shown that derivatives of spiro[indole-pyran] exhibit cytotoxic effects on various cancer cell lines. A notable study reported that a related compound reduced the viability of MDA-MB-231 breast cancer cells by 55% at a concentration of 10 µM after three days of treatment .
The proposed mechanism involves the inhibition of specific signaling pathways associated with tumor growth and survival. Compounds similar to this compound have been shown to interact with receptors involved in angiogenesis and apoptosis .
Antimicrobial Activity
Some studies suggest that spiro[indole-pyran] derivatives possess antimicrobial properties. For example, compounds within this class have demonstrated effectiveness against various bacterial strains, indicating potential as therapeutic agents for infectious diseases .
Case Studies
| Study | Compound | Cell Line | Concentration | Effect |
|---|---|---|---|---|
| 1 | Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-... | MDA-MB-231 | 10 µM | 55% viability reduction |
| 2 | Related spiro[indole-pyran] derivative | HeLa | 5 µM | Significant apoptosis induction |
| 3 | Spiro[indole-pyran] analog | E. coli | 100 µg/mL | Inhibition of growth |
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-... The findings suggest that modifications to the side chains can enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to increase the potency against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
